molecular formula C18H11N3O6 B11662916 2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11662916
M. Wt: 365.3 g/mol
InChI Key: PABCHIQSRCFHPF-UHFFFAOYSA-N
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Description

2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a furan ring, a nitrophenoxy group, and an isoindole dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Dione Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the Furan-2-ylamino Group: This step involves the nucleophilic substitution reaction where a furan-2-ylamine reacts with the isoindole dione core.

    Attachment of the 3-Nitrophenoxy Group: This is typically done through an etherification reaction where a 3-nitrophenol reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindole dione derivatives.

Scientific Research Applications

2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-ylamino)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with a different position of the nitro group.

    2-(furan-2-ylamino)-5-(3-chlorophenoxy)-1H-isoindole-1,3(2H)-dione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-(furan-2-ylamino)-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the furan ring, nitrophenoxy group, and isoindole dione core makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H11N3O6

Molecular Weight

365.3 g/mol

IUPAC Name

2-(furan-2-ylamino)-5-(3-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C18H11N3O6/c22-17-14-7-6-13(27-12-4-1-3-11(9-12)21(24)25)10-15(14)18(23)20(17)19-16-5-2-8-26-16/h1-10,19H

InChI Key

PABCHIQSRCFHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)NC4=CC=CO4)[N+](=O)[O-]

Origin of Product

United States

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